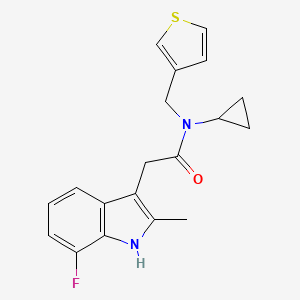
N-cyclopropyl-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-(3-thienylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropane-containing compounds are notable for their conformational rigidity, which can influence biological activity by restricting molecular flexibility. Indole and its derivatives are key structural motifs in many biologically active compounds, and their modification often leads to significant changes in chemical and physical properties. Acetamides are commonly used in drug design for their amide linkage, which is critical for interaction with biological targets.
Synthesis Analysis
The synthesis of cyclopropane derivatives often involves strategies to introduce chiral centers with high stereoselectivity. For example, Kazuta et al. (2002) developed versatile chiral cyclopropane units for synthesizing conformationally restricted analogues of histamine, highlighting the importance of stereochemistry in the synthesis of biologically active compounds (Kazuta, Matsuda, & Shuto, 2002).
科学的研究の応用
Synthesis and Structural Analysis
The synthesis of cyclopropane derivatives, including those similar to N-cyclopropyl-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-(3-thienylmethyl)acetamide, often targets the creation of conformationally restricted analogues of biologically active compounds. These efforts aim to improve activity and investigate bioactive conformations. For example, the development of versatile chiral cyclopropane units has been reported to facilitate the synthesis of compounds with restricted conformation for better activity (Kazuta, Matsuda, & Shuto, 2002). Additionally, synthesis methodologies leveraging N-cyclopropylation of cyclic amides and azoles using cyclopropylbismuth reagents highlight the importance of cyclopropane in enhancing the spatial and electronic features of medicinal compounds, contributing to their metabolic stability (Gagnon et al., 2007).
Potential Antiplasmodial and Antimicrobial Applications
Research into N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides has explored their potential in vitro antiplasmodial properties. Preliminary results have shown biological activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, suggesting a possible mode of action against plasmodial parasites (Mphahlele, Mmonwa, & Choong, 2017). In addition, novel heterocyclic compounds incorporating sulfamoyl moiety have demonstrated promising antimicrobial activities, indicating their suitability as antimicrobial agents (Darwish et al., 2014).
Contribution to Medicinal Chemistry
The cyclopropane motif is frequently utilized in medicinal chemistry to provide unique spatial and electronic features along with high metabolic stability. This is evident in the synthesis of cyclopropane-based conformationally restricted analogues of histamine, aimed at improving the specificity and potency of histamine H3 receptor agonists. Such research underscores the effectiveness of the cyclopropane structure in medicinal applications (Kazuta et al., 2003).
Photovoltaic and Quantum Mechanical Studies
The study of bioactive benzothiazolinone acetamide analogs through spectroscopic and quantum mechanical analysis has shed light on their potential applications in dye-sensitized solar cells (DSSCs). This research demonstrates the compounds' good light-harvesting efficiency (LHE) and free energy of electron injection, indicating their suitability for use in photovoltaic cells (Mary et al., 2020).
特性
IUPAC Name |
N-cyclopropyl-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS/c1-12-16(15-3-2-4-17(20)19(15)21-12)9-18(23)22(14-5-6-14)10-13-7-8-24-11-13/h2-4,7-8,11,14,21H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMUQAMFOQECDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N(CC3=CSC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-(3-thienylmethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-thiophenesulfonamide](/img/structure/B5560929.png)

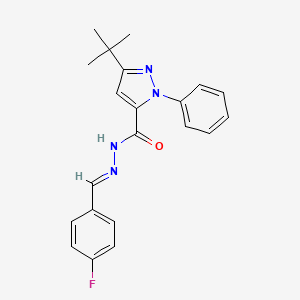
![N-[2-(1-azepanyl)-2-phenylethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5560948.png)
![ethyl 4-{3-[(3-bromophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B5560956.png)
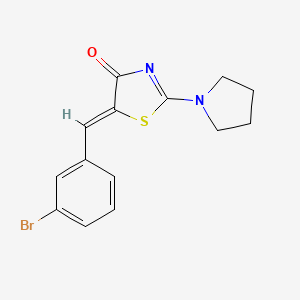
![7,7-dimethyl-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5560977.png)
![N-[2-(4-fluorophenoxy)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560984.png)
![1-anilino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5560992.png)
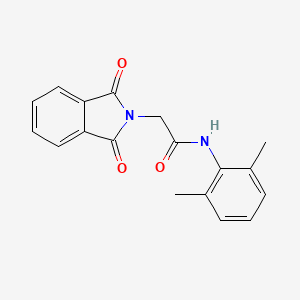

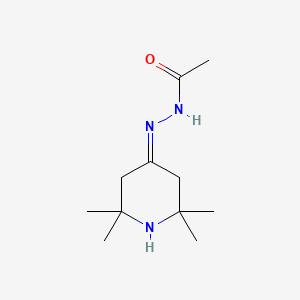
![1-(cis-4-aminocyclohexyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561024.png)
